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Abstract
Opevesostat (formerly known as ODM-208 or MK-5684) is a first-in-class, orally bioavailable,

non-steroidal, and selective inhibitor of the cytochrome P450 11A1 (CYP11A1) enzyme.[1][2]

CYP11A1, also known as the cholesterol side-chain cleavage enzyme, catalyzes the initial and

rate-limiting step in the biosynthesis of all steroid hormones.[3][4] By targeting this crucial

enzyme, opevesostat effectively suppresses the production of all downstream steroid

hormones and their precursors, which can otherwise activate the androgen receptor (AR)

signaling pathway, a key driver in the progression of castration-resistant prostate cancer

(mCRPC).[2][3][5] This document provides a comprehensive technical guide on the mechanism

of action of opevesostat, its profound effects on steroid hormone levels as demonstrated in

preclinical and clinical studies, and detailed experimental protocols from key investigations.

Mechanism of Action: Inhibition of CYP11A1
Opevesostat's therapeutic rationale is based on the complete blockade of steroid hormone

production at its origin. The steroidogenesis pathway commences with the conversion of

cholesterol to pregnenolone, a reaction exclusively catalyzed by the CYP11A1 enzyme located

in the inner mitochondrial membrane. Pregnenolone serves as the essential precursor for the

synthesis of all other steroid hormones, including progestogens, corticosteroids (glucocorticoids

and mineralocorticoids), androgens, and estrogens.
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By selectively inhibiting CYP11A1, opevesostat prevents the formation of pregnenolone,

thereby leading to a comprehensive shutdown of the entire steroidogenic cascade.[3] This

upstream inhibition is a novel strategy to overcome resistance mechanisms observed with

therapies that target downstream enzymes in the androgen synthesis pathway, such as

CYP17A1.[6]

Below is a diagram illustrating the central role of CYP11A1 in steroid hormone biosynthesis

and the point of inhibition by opevesostat.
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Figure 1: Opevesostat's Inhibition of Steroidogenesis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b10861692?utm_src=pdf-body
https://www.urotoday.com/conference-highlights/suo-2024/suo-2024-prostate-cancer/156718-suo-2024-mk-5684-003-a-phase-3-study-of-cyp11a1-inhibitor-opevesostat-versus-next-generation-hormonal-agent-nha-switch-in-metastatic-castration-resistant-prostate-cancer-after-nha-and-taxane-based-chemotherapy.html
https://newdrugapprovals.org/2024/02/01/opevesostat/
https://www.benchchem.com/product/b10861692?utm_src=pdf-body
https://www.benchchem.com/product/b10861692?utm_src=pdf-body-img
https://www.benchchem.com/product/b10861692?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preclinical Evidence of Steroid Hormone
Suppression
Preclinical studies in various animal models have demonstrated opevesostat's potent and

reversible inhibitory effect on steroid hormone biosynthesis.[7][8]

In Vitro Studies
In an adrenocortical carcinoma cell line model, opevesostat administration led to a rapid,

complete, durable, and reversible inhibition of steroid hormone biosynthesis.[7]

In Vivo Studies in Animal Models
Rodent and Canine Models: Administration of opevesostat to adult non-castrated male mice

and dogs resulted in a profound reduction of all measured serum steroid hormones to

undetectable levels within a few weeks of treatment initiation.[8] The toxicological findings in

these studies were consistent with the mechanism of CYP11A1 inhibition and were

reversible upon cessation of treatment.[8]

Prostate Cancer Xenograft Model: In a VCaP castration-resistant prostate cancer (CRPC)

xenograft mouse model, opevesostat demonstrated significant efficacy, underscoring its

potential as a therapeutic agent for hormone-dependent cancers.[7]

The following table summarizes the observed effects of opevesostat on steroid hormone

levels in preclinical in vivo studies.

Animal Model
Steroid Hormone(s)
Measured

Observed Effect Reference

Adult non-castrated

male mice

All measured serum

steroid hormones

Reduced to

undetectable levels

within weeks

[8]

Adult non-castrated

male dogs

All measured serum

steroid hormones

Reduced to

undetectable levels

within weeks

[8]
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Clinical Data: The CYPIDES Trial
The Phase 1/2 CYPIDES trial (NCT03436485) was a first-in-human study that evaluated the

safety, pharmacokinetics, and anti-tumor activity of opevesostat in men with heavily pretreated

metastatic castration-resistant prostate cancer (mCRPC).[1][9] The trial provided compelling

evidence of opevesostat's ability to profoundly suppress steroid hormone production in

patients.

Quantitative Impact on Steroid Hormone Levels
Pharmacodynamic assessments in the CYPIDES trial revealed a potent and consistent

suppression of key steroid hormones. Following the administration of opevesostat, serum

concentrations of several critical steroids and their precursors were reduced to undetectable

levels.[9]

Steroid
Hormone/Prec
ursor

Baseline Level
(median)

Post-treatment
Level

Time to
Undetectable
Level

Reference

Testosterone 3.0 ng/dL Undetectable

Within the first

week in 87% of

patients

[1]

DHEA Sulphate Not specified Undetectable After 4 weeks [9]

Androstenedione Not specified Undetectable After 4 weeks [9]

11β-

hydroxyandroste

nedione

Not specified Undetectable After 4 weeks [9]

11-

ketotestosterone
Not specified Undetectable After 4 weeks [9]

Pregnenolone Not specified Undetectable After 4 weeks [9]

Clinical Activity
The profound suppression of steroid hormones translated into promising anti-tumor activity,

particularly in patients with androgen receptor ligand-binding domain (AR-LBD) mutations. In
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Phase 1 of the CYPIDES trial, a prostate-specific antigen (PSA) decline of ≥50% was observed

in 67% of evaluable patients with AR-LBD mutations.[10]

Experimental Protocols
Preclinical In Vivo Efficacy Study: VCaP Xenograft
Model

Animal Model: Male immunodeficient mice.

Tumor Implantation: VCaP (prostate cancer cell line) cells were implanted subcutaneously.

Treatment Groups: Vehicle control and opevesostat-treated groups.

Drug Administration: Opevesostat was administered orally.

Efficacy Endpoints: Tumor growth inhibition was monitored over time.

Hormone Analysis: Blood samples were collected for the measurement of serum steroid

hormone concentrations using liquid chromatography-mass spectrometry (LC-MS).[7][8]
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Figure 2: Preclinical VCaP Xenograft Study Workflow

Clinical Trial Protocol: CYPIDES Phase 1/2
(NCT03436485)

Study Design: A Phase 1/2, open-label, non-randomized, first-in-human dose-finding and

cohort expansion study.[9][11]
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Patient Population: Men with progressive metastatic castration-resistant prostate cancer who

had previously received ≥1 line of an AR signaling inhibitor and ≥1 line of taxane-based

chemotherapy.[9][11]

Intervention: Opevesostat (ODM-208) was administered orally, with doses ranging from 10

to 150 mg/day in the dose-finding phase.[9][10] The recommended Phase 2 dose was 5 mg

twice daily.[1][11]

Concomitant Medication: Patients received glucocorticoid (e.g., dexamethasone 1-1.5 mg

daily) and mineralocorticoid (e.g., fludrocortisone 0.1 mg daily) replacement therapy, along

with ongoing androgen deprivation therapy (ADT).[1][9][11]

Primary Endpoints (Phase 1): Dose-limiting toxicities (DLTs), adverse events,

pharmacokinetics, and pharmacodynamics.[9]

Hormone Analysis: Serum steroid hormone concentrations were measured at baseline and

at specified time points during treatment using liquid chromatography-mass spectrometry

(LC-MS).[8]

Efficacy Assessment: Anti-tumor activity was assessed through PSA responses and

radiographic imaging (RECIST criteria).[9]
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CYPIDES Trial Protocol Overview
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Figure 3: CYPIDES Phase 1/2 Trial Workflow

Safety and Tolerability
The primary safety concern with opevesostat is adrenal insufficiency, a direct consequence of

its mechanism of action.[9] In the CYPIDES trial, this was generally manageable with

glucocorticoid and mineralocorticoid replacement therapy.[11] Adrenal insufficiency requiring

hospitalization was infrequent.[11]
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Conclusion
Opevesostat represents a novel and potent therapeutic strategy for hormone-dependent

malignancies, particularly mCRPC. Its unique mechanism of action, the selective inhibition of

CYP11A1, leads to a comprehensive and profound suppression of steroid hormone

biosynthesis. Preclinical and clinical data have consistently demonstrated its ability to reduce

key steroid hormones to undetectable levels, which is associated with significant anti-tumor

activity. The ongoing Phase 3 trials, OMAHA1 (NCT06136624) and OMAHA2a

(NCT06136650), will further elucidate the clinical utility of this first-in-class agent.[2][12]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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